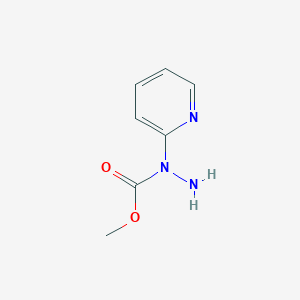

1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester

Descripción

1-(2-Pyridinyl)Hydrazinecarboxylic acid methyl ester is a hydrazinecarboxylate derivative featuring a pyridine ring substituted at the 2-position. For example, hydrazinecarboxylic acid esters are often synthesized via esterification of hydrazine intermediates with methanol under acidic conditions or via hydrazide-aldehyde/ketone condensations .

Propiedades

Fórmula molecular |

C7H9N3O2 |

|---|---|

Peso molecular |

167.17 g/mol |

Nombre IUPAC |

methyl N-amino-N-pyridin-2-ylcarbamate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)10(8)6-4-2-3-5-9-6/h2-5H,8H2,1H3 |

Clave InChI |

GGUVABGRKYXXSW-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)N(C1=CC=CC=N1)N |

Origen del producto |

United States |

Métodos De Preparación

Solvent Selection

The choice of solvent can affect the reaction rate and yield. Polar solvents like ethanol or methanol are commonly used for condensation reactions.

Catalysts

Acidic catalysts are typically used to facilitate the formation of hydrazones from aldehydes and hydrazine derivatives.

Temperature Control

Maintaining an optimal temperature range is crucial for maximizing the yield and minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound. The hydrazine moiety can also form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Hydrazinecarboxylic Acid, 1-(4-Ethoxyphenyl)-, Methyl Ester (CAS 767605-38-9)

- Structure : Features a 4-ethoxyphenyl group instead of 2-pyridinyl.

- Synthesis : Prepared via hydrazine-carbohydrazide condensation with aldehydes/ketones, similar to methods for pyridine derivatives .

Hydrazinecarboxylic Acid, 2-[[4-(2-Pyridinyl)phenyl]methyl]-, 1,1-Dimethylethyl Ester (CAS 198904-85-7)

- Structure : Contains a tert-butyl ester and a biphenyl-pyridinyl substituent.

- Synthesis : Likely involves multi-step reactions, including Suzuki coupling for biphenyl formation and tert-butyl esterification .

- Applications : The tert-butyl ester enhances steric bulk, which may improve metabolic stability compared to methyl esters .

Pyridine-2-Carboxylic Acid (1-Benzyl-Propylidene)-Hydrazide (CAS 883791-32-0)

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 1-(2-Pyridinyl)Hydrazinecarboxylic acid methyl ester | C₈H₁₀N₃O₂ | 180.18 | 2-Pyridinyl, methyl ester | 0.95 |

| Hydrazinecarboxylic acid, 1-(4-ethoxyphenyl)-, methyl ester | C₁₀H₁₃N₂O₃ | 209.22 | 4-Ethoxyphenyl, methyl ester | 1.78 |

| Hydrazinecarboxylic acid, 2-[[4-(2-pyridinyl)phenyl]methyl]-, tert-butyl ester | C₂₀H₂₄N₃O₂ | 338.43 | Biphenyl-pyridinyl, tert-butyl | 3.12 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Actividad Biológica

1-(2-Pyridinyl)Hydrazinecarboxylic acid methyl ester, also known as pyridine hydrazone, is a compound of interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester is C8H10N2O2. It features a hydrazine moiety attached to a pyridine ring, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 166.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not determined |

Antimicrobial Activity

Research has demonstrated that 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester exhibits significant antimicrobial properties. In vitro studies indicate that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Potential

A notable study investigated the anticancer effects of 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester on human cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests potential use in cancer therapy.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Caspase activation |

| A549 (lung cancer) | 18 | Cell cycle arrest |

The biological activity of 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes.

- Reactive Oxygen Species (ROS) Modulation : It enhances the production of ROS in cancer cells, leading to oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-pyridinyl)hydrazinecarboxylic acid methyl ester?

- Methodology : The compound can be synthesized via hydrazide intermediates. For example, hydrazine hydrate reacts with carboxylic acid esters to form hydrazides, which are then treated with isocyanates in solvents like N,N-dimethylacetamide at room temperature. This method is scalable and yields semicarbazide derivatives . Alternative routes involve azide intermediates, where NaN₃ is used as a catalyst in DMF at 50°C, followed by purification via crystallization .

- Key Considerations : Monitor reaction times (e.g., 24 hours for semicarbazide formation) and use ethanol or ethyl acetate for recrystallization to ensure purity .

Q. How can the purity and structural integrity of 1-(2-pyridinyl)hydrazinecarboxylic acid methyl ester be verified?

- Analytical Techniques :

- Melting Point Analysis : Compare experimental values (e.g., 140°C for structurally similar hydrazinecarboxylic acid esters) with literature data .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridinyl and hydrazine moieties. IR spectroscopy can validate carbonyl (C=O) and N-H stretches .

- Chromatography : HPLC (≥98% purity) ensures absence of byproducts .

Q. What are the key stability considerations for storing and handling this compound?

- Storage : Store in anhydrous conditions at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases due to ester group reactivity .

- Safety : Use PPE (gloves, goggles) and fume hoods. The compound may cause skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

- Optimization Strategies :

- Catalysis : Use cyanoborohydride for reductive amination steps (e.g., 3-hour stirring in MeOH/acetic acid yields >100% crude product) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions for azide intermediates .

- Temperature Control : Maintain 50°C for azide formation to minimize side reactions .

Q. What analytical strategies resolve discrepancies in spectroscopic data for hydrazinecarboxylic acid esters?

- Data Reconciliation :

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., pKa ≈ 10.57 for analogous esters) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms observed in pyridinyl-hydrazine derivatives .

Q. What role does this compound play in heterocyclic synthesis?

- Applications :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.